molecular formula C9H8AsN3O4 B14743515 4-arsoroso-N-(carbamoylcarbamoyl)benzamide CAS No. 5425-15-0

4-arsoroso-N-(carbamoylcarbamoyl)benzamide

Cat. No.: B14743515
CAS No.: 5425-15-0
M. Wt: 297.10 g/mol
InChI Key: KXJQSDQTZBFYNM-UHFFFAOYSA-N
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Description

4-arsoroso-N-(carbamoylcarbamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an arsenic atom, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

For industrial production, the synthesis of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-arsoroso-N-(carbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized under specific conditions, leading to the formation of arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

4-arsoroso-N-(carbamoylcarbamoyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide involves its interaction with cellular components, leading to the induction of apoptosis. The compound can activate the caspase cascade, resulting in programmed cell death. It also interacts with molecular targets such as Bcl-2 and p53, which are involved in the regulation of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-arsoroso-N-(carbamoylcarbamoyl)benzamide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research focused on developing new therapeutic agents and industrial materials.

Properties

CAS No.

5425-15-0

Molecular Formula

C9H8AsN3O4

Molecular Weight

297.10 g/mol

IUPAC Name

4-arsoroso-N-(carbamoylcarbamoyl)benzamide

InChI

InChI=1S/C9H8AsN3O4/c11-8(15)13-9(16)12-7(14)5-1-3-6(10-17)4-2-5/h1-4H,(H4,11,12,13,14,15,16)

InChI Key

KXJQSDQTZBFYNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC(=O)N)[As]=O

Origin of Product

United States

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